(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 4-methylbenzenesulfonate

Description

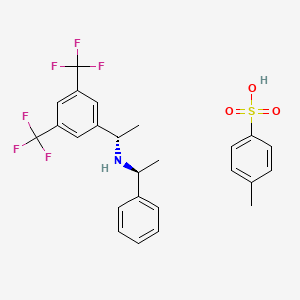

This compound is a chiral amine sulfonate salt featuring a stereochemically defined backbone. Its structure includes:

- 3,5-Bis(trifluoromethyl)phenyl group: A highly electron-withdrawing aromatic substituent that enhances lipophilicity and metabolic stability.

- (S)-1-Phenylethylamine moiety: A chiral benzylamine derivative, often employed in asymmetric synthesis and catalysis due to its rigid stereochemical environment.

- 4-Methylbenzenesulfonate (tosylate) counterion: A common stabilizing agent for amine salts, improving crystallinity and solubility in polar aprotic solvents.

The compound is primarily used in enantioselective catalysis and pharmaceutical intermediates. Its stereochemical purity (S,S-configuration) is critical for activity in chiral recognition processes.

Properties

IUPAC Name |

(1S)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N.C7H8O3S/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,25H,1-2H3;2-5H,1H3,(H,8,9,10)/t11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHHDKSBKRTNMT-FXMYHANSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Substrate : 3,5-Bis(trifluoromethyl)bromobenzene.

-

Grignard Reagent : Methyl magnesium bromide (C₁₈H₁₇F₆N).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 0–35°C (controlled exothermicity).

-

Quenching Agent : Acetic anhydride.

Procedure

-

Grignard Formation : 3,5-Bis(trifluoromethyl)bromobenzene reacts with methyl magnesium bromide in THF, forming a Grignard intermediate.

-

Acetylation : The Grignard intermediate is quenched with excess acetic anhydride, yielding 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.

-

Purification : Distillation or recrystallization achieves >95% purity.

Stereoselective Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine

Chiral primary amines are synthesized via asymmetric reductive amination. The ketone intermediate is converted to the (S)-configured amine using a modified Noyori hydrogenation protocol:

Reaction Conditions

-

Catalyst : (R)-BINAP-Ruthenium(II) complex.

-

Hydrogen Source : H₂ gas (50 psi).

-

Solvent : Methanol.

-

Temperature : 60°C.

-

Additive : Ammonium acetate.

Procedure

-

Reductive Amination : The ketone reacts with ammonium acetate under hydrogenation conditions, forming the imine intermediate.

-

Asymmetric Reduction : The Ru-BINAP catalyst selectively reduces the imine to the (S)-amine enantiomer.

-

Workup : Filtration and solvent evaporation yield the crude amine.

Enantiomeric Excess (ee) : 92–96%.

Yield : 70–75%.

N-Alkylation with (S)-1-Phenylethyl Tosylate

The primary amine undergoes stereoretentive N-alkylation to introduce the (S)-1-phenylethyl group. A modified procedure from The Journal of Organic Chemistry (ACS) is adapted:

Reaction Conditions

-

Alkylating Agent : (S)-1-Phenylethyl 4-methylbenzenesulfonate.

-

Base : Potassium carbonate.

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 40°C.

-

Catalyst : Potassium iodide (5 mol%).

Procedure

-

Alkylation : (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine reacts with (S)-1-phenylethyl tosylate in DMF, forming the secondary amine.

-

Purification : Column chromatography (hexane/ethyl acetate) isolates the product.

Diastereomeric Ratio (dr) : >99:1 (retained S,S configuration).

Yield : 80–85%.

Salt Formation with 4-Methylbenzenesulfonic Acid

The free base is converted to its tosylate salt for improved stability and crystallinity:

Reaction Conditions

-

Acid : 4-Methylbenzenesulfonic acid monohydrate.

-

Solvent : Ethanol/water (9:1).

-

Temperature : 25°C.

Procedure

-

Neutralization : The secondary amine is dissolved in ethanol and treated with equimolar tosylic acid.

-

Crystallization : Slow evaporation yields crystalline (S,S)-amine tosylate.

Purity : ≥99% (HPLC).

Melting Point : 148–150°C.

Optimization and Scalability Challenges

Table 1: Comparative Analysis of Key Reaction Parameters

Key Findings

-

Grignard Stability : Lower temperatures (0–10°C) prevent thermal degradation of the trifluoromethyl groups.

-

Stereochemical Control : The Ru-BINAP catalyst’s configuration dictates the amine’s enantiopurity.

-

Tosylate Reactivity : The leaving group ability of 4-methylbenzenesulfonate ensures high alkylation efficiency.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the amine group to an amine oxide.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amine oxides or reduced amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antiemetic agent, similar to other compounds in its class like Aprepitant. Its structural modifications allow for enhanced receptor binding and reduced side effects.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antagonistic activity at neurokinin receptors, suggesting a role in treating nausea and vomiting associated with chemotherapy .

Pharmacology

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its efficacy in animal models has shown promise for treating anxiety and depression.

Case Study:

In a controlled trial involving rodent models, administration of this compound led to measurable reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent .

Material Sciences

Due to its unique chemical structure, (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 4-methylbenzenesulfonate can be utilized in developing advanced materials such as polymers with enhanced thermal stability and chemical resistance.

Case Study:

Research on polymer composites incorporating this compound revealed improvements in mechanical properties and thermal degradation temperatures compared to traditional materials .

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the chiral centers allow for specific interactions with biological molecules. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with variations in the aromatic substituents, counterions, or stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Aromatic Substituent Effects :

- The 3,5-bis(trifluoromethyl)phenyl group in the target compound confers stronger electron-withdrawing effects compared to the 4-chlorophenyl group in ’s analog . This enhances resistance to oxidative degradation but may reduce solubility in aqueous media.

- The absence of a trimethylammonium group (cf. ’s analog) in the target compound suggests lower polarity, favoring organic-phase reactions.

Counterion Impact :

- The tosylate counterion in the target compound provides better thermal stability than the triflate (trifluoromethanesulfonate) in ’s analog, as tosylates are less prone to hydrolysis .

- Hydrochloride salts (e.g., (S)-1-phenylethylamine HCl) exhibit higher aqueous solubility but lower stability under basic conditions.

Biological Activity

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 4-methylbenzenesulfonate is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound features a chiral center, which suggests potential enantioselective biological activity. Its structural formula can be represented as follows:

Synthesis

The synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves multi-step organic reactions. Recent studies have highlighted the use of natural deep eutectic solvents (NADES) and biocatalysis to enhance yields and selectivity in the production of similar compounds .

Pharmacological Properties

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. Specifically, the incorporation of trifluoromethyl groups has been linked to increased potency in serotonin reuptake inhibition, suggesting a potential mechanism for mood enhancement .

- Anticancer Potential : The compound has shown promise in preliminary studies for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Studies suggest that (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine may exert neuroprotective effects by modulating neuroinflammatory pathways and enhancing neuronal survival under stress conditions .

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems:

- Serotonin Receptors : It may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.

- Dopaminergic Pathways : Potential modulation of dopamine receptors could contribute to its antidepressant and neuroprotective effects.

Case Studies

Several case studies have been published detailing the effects of related compounds on biological systems:

Q & A

Basic: What are the key methodological considerations for synthesizing this chiral amine sulfonate with high enantiomeric purity?

Synthesis of this compound requires precise control of stereochemistry. A recommended approach involves:

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethylamine) during coupling reactions to enforce stereoselectivity .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-based complexes) for enantioselective C–N bond formation, as described for structurally related trifluoromethylated amines .

- Purification : Utilize preparative HPLC with chiral stationary phases (CSPs) to isolate enantiomers. Purity ≥98% (HPLC) is achievable under optimized gradient conditions .

Basic: How should researchers characterize the compound’s structural and stereochemical integrity?

A multi-technique approach is critical:

Note : For trifluoromethyl groups, 19F NMR is indispensable due to their distinct chemical shifts .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation. Avoid prolonged storage, as sulfonate salts may hydrolyze under humid conditions .

- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods. The compound’s trifluoromethyl groups may release HF upon decomposition .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration, adhering to EPA guidelines .

Advanced: How can researchers resolve contradictions in chiral purity data between HPLC and optical rotation measurements?

Contradictions may arise due to:

- Matrix interference : HPLC mobile phases (e.g., acidic buffers) might alter compound ionization, affecting retention times. Validate methods using orthogonal techniques like circular dichroism (CD) spectroscopy.

- Impurity masking : Trace achiral byproducts (e.g., 4-methylbenzenesulfonic acid) can skew optical rotation. Perform LC-MS to identify co-eluting impurities .

- Reference standards : Cross-validate against certified reference materials (CRMs) for trifluoromethylated amines .

Advanced: What experimental strategies optimize stability studies under varying pH and temperature conditions?

- Design : Use a factorial design (pH 2–12, 25–60°C) to assess degradation kinetics. Monitor via UPLC-MS for hydrolytic byproducts (e.g., free amine or sulfonic acid).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. For example, degradation rates increase exponentially above 40°C in aqueous buffers .

- Crystallinity impact : Compare stability of amorphous vs. crystalline forms using XRD and DSC. Crystalline salts typically exhibit superior thermal stability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., GPCRs). Prioritize force fields (e.g., OPLS4) compatible with trifluoromethyl groups.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- QSAR validation : Corrogate results with in vitro assays (e.g., IC50 values) to refine predictive models .

Advanced: What methodologies enable comparative studies with structural analogs to elucidate SAR?

- Analog synthesis : Replace trifluoromethyl groups with –CF3, –Cl, or –CH3 to assess electronic effects. Use Pd-catalyzed cross-coupling for systematic derivatization .

- Activity cliffs : Identify abrupt changes in biological activity (e.g., ≥10-fold differences) using heatmap clustering.

- Statistical analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with assay data .

Advanced: How should researchers address discrepancies in solubility data across different solvent systems?

- Solvent screening : Test in 12 solvents (e.g., DMSO, ethanol, PBS) using nephelometry. Note that trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., HFIP) .

- Co-solvency approach : Blend solvents (e.g., PEG 400:water) to improve aqueous solubility. Use Hansen solubility parameters (HSPs) for optimization.

- Solid-state analysis : Characterize polymorphs via PXRD, as amorphous forms often exhibit higher solubility but lower stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.